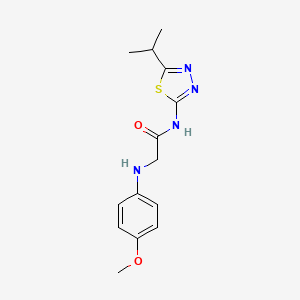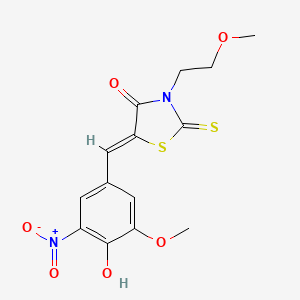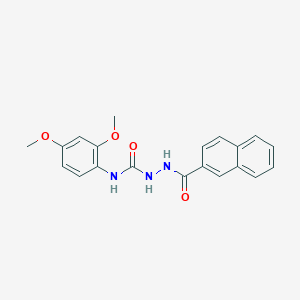![molecular formula C17H22N2O2 B4937755 N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4937755.png)
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide, commonly known as MPCC, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPCC is a cyclopropane-containing amide that has been synthesized using a variety of methods, including palladium-catalyzed cross-coupling reactions and radical cyclization.
Wirkmechanismus
The mechanism of action of MPCC is not fully understood. However, it is believed that MPCC exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. MPCC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. MPCC has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
MPCC has been found to have various biochemical and physiological effects. In animal models, MPCC has been shown to reduce inflammation and oxidative stress, improve cognitive function, and alleviate pain. MPCC has also been found to increase insulin sensitivity and glucose uptake in skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
MPCC has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. MPCC can also be easily administered to animals via injection or oral gavage. However, there are some limitations to using MPCC in lab experiments. The optimal dosage and duration of treatment have not been established, and the long-term effects of MPCC on animal health are not well understood.
Zukünftige Richtungen
There are several future directions for research on MPCC. One area of interest is the potential use of MPCC in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of novel MPCC analogs with improved therapeutic properties. Additionally, further studies are needed to elucidate the mechanism of action of MPCC and to determine the optimal dosage and duration of treatment for various diseases and disorders.
Synthesemethoden
The synthesis of MPCC has been achieved using various methods. One of the most common methods involves the palladium-catalyzed cross-coupling reaction between 1-bromo-4-(4-methylpiperidin-1-yl)benzene and cyclopropanecarboxylic acid. Another method involves the radical cyclization of 1-(4-methylpiperidin-1-yl)phenyl)prop-2-yn-1-one with cyclopropane carboxylic acid. These methods have been successful in synthesizing MPCC with high yields and purity.
Wissenschaftliche Forschungsanwendungen
MPCC has been found to have potential therapeutic applications in the treatment of various diseases and disorders. Recent studies have shown that MPCC has anti-inflammatory properties and can inhibit the growth of cancer cells. MPCC has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, MPCC has been shown to have analgesic properties and can alleviate pain in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
N-[3-(4-methylpiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-7-9-19(10-8-12)17(21)14-3-2-4-15(11-14)18-16(20)13-5-6-13/h2-4,11-13H,5-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLHCAXZBVPSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,5-dimethyl-3-furyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4937673.png)


![(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
![4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)



![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4937763.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4937766.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-dibenzo[b,d]furan-3-ylurea](/img/structure/B4937778.png)
